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Compound of Interest

Compound Name: Hexamethyldigermane

Cat. No.: B1588625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

bonding of hexamethyldigermane ((CH₃)₃Ge-Ge(CH₃)₃). The information presented herein is

compiled from experimental data and theoretical calculations, offering a detailed understanding

of this organogermanium compound.

Molecular Structure
Hexamethyldigermane possesses a staggered conformation with an equilibrium symmetry of

D₃d.[1][2] This structure is characterized by two trimethylgermyl groups bonded to each other

through a germanium-germanium bond. The methyl groups are arranged in a staggered

fashion relative to the Ge-Ge bond axis, minimizing steric hindrance. However, it is important to

note that the molecule exhibits a low-frequency, large-amplitude torsional mode around the Ge-

Ge bond, which can lower the thermal average symmetry.[1][2]

Bonding
The bonding in hexamethyldigermane is primarily covalent. The key bonds are the

Germanium-Germanium (Ge-Ge) single bond and the Germanium-Carbon (Ge-C) single

bonds. The Ge-Ge bond is formed by the overlap of the sp³ hybrid orbitals of the two

germanium atoms. Similarly, the Ge-C bonds are formed by the overlap of an sp³ hybrid orbital

from germanium and an sp³ hybrid orbital from the carbon atom of the methyl group.
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The Ge-Ge bond length in hexamethyldigermane is slightly longer than that in digermane

(H₃Ge-GeH₃), which is attributed to the steric repulsion between the bulky trimethylgermyl

groups.[2] The Ge-C bond distance is comparable to that found in tetramethylgermane

((CH₃)₄Ge).[2]

Quantitative Structural Data
The structural parameters of hexamethyldigermane have been determined with high precision

using gas-phase electron diffraction (GED), supported by ab initio molecular orbital

calculations.[1][2] The key quantitative data are summarized in the table below.

Parameter Value

Bond Lengths (rₐ)

Ge-Ge 2.417 (2) Å

Ge-C 1.956 (1) Å

C-H 1.097 (5) Å

Bond Angles (∠h₁)

∠GeGeC 110.5 (2) °

∠GeCH 108.8 (6) °

Data obtained from gas-phase electron diffraction (GED) combined with ab initio calculations.

[1]

Experimental Protocol: Gas-Phase Electron
Diffraction (GED)
The determination of the molecular structure of hexamethyldigermane was primarily achieved

through Gas-Phase Electron Diffraction (GED). This powerful technique is suitable for

determining the structure of molecules in the gaseous state.

Methodology:
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Sample Introduction: A gaseous sample of hexamethyldigermane is introduced into a high-

vacuum chamber.

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

Scattering: The electrons are scattered by the electric field of the molecule's atomic nuclei

and electron clouds.

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on

a detector.

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is

measured. This scattering data is then used to calculate a radial distribution curve.

Structural Refinement: The experimental radial distribution curve is compared with

theoretical curves calculated for different molecular models. The structural parameters (bond

lengths, bond angles) of the model are refined to obtain the best fit with the experimental

data.

Theoretical Support: To enhance the accuracy of the structural determination, the

experimental GED data is often combined with results from theoretical calculations, such as

ab initio molecular orbital methods (e.g., HF and MP2).[1][2]

Molecular Structure Visualization
The following diagram illustrates the staggered conformation of hexamethyldigermane.

Caption: Molecular structure of hexamethyldigermane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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